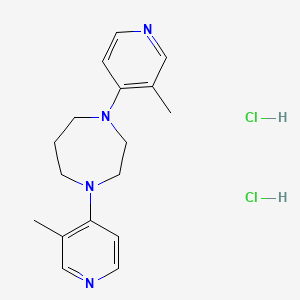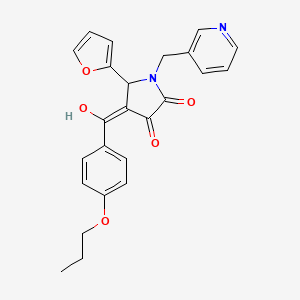
(4-ALLYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ALLYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with an allyl group and a thienylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Allyl Group: The allyl group can be introduced via an aza-Michael addition reaction between the piperazine and an allyl halide.
Attachment of the Thienylmethanone Moiety: The final step involves the coupling of the piperazine derivative with a thienylmethanone precursor, which can be achieved through a Suzuki–Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The thienylmethanone moiety can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the thienylmethanone moiety.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions on the piperazine ring.
Major Products
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Substituted piperazines: from nucleophilic substitution reactions.
Scientific Research Applications
(4-ALLYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The thienylmethanone moiety may also play a role in binding to specific sites on proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-arylpiperazines: These compounds share the piperazine ring but differ in their substituents.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Amino-pyrazoles: These compounds have a pyrazole ring and are used in medicinal chemistry.
Uniqueness
(4-ALLYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-4-6-16-7-9-17(10-8-16)15(18)14-11-19-12(3)13(14)5-2/h4,11H,1,5-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRZIPIGQWZDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCN(CC2)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-methylpyridin-2-yl)propyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5400314.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5400323.png)
![propyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5400329.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-methoxyindane-5-carboxamide](/img/structure/B5400352.png)

![3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5400368.png)

![2-(2,6-difluoro-4-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5400384.png)

![N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(quinolin-8-ylmethyl)acetamide](/img/structure/B5400422.png)

![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
